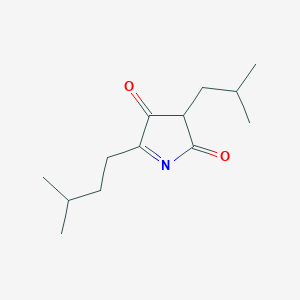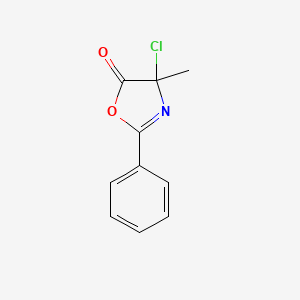![molecular formula C11H9NO6 B12873076 2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12873076.png)
2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole can be achieved through several methods. One common approach involves the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives. For instance, the reaction of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions can lead to the formation of the benzoxazole ring .
Another method involves the use of transition metal catalysts to facilitate the cyclization process. For example, palladium-catalyzed cyclization of 2-aminophenol with carboxylic acid derivatives has been reported to yield benzoxazole compounds with high regioselectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the methoxycarbonyl group under mild conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For example, its potential as an enzyme modulator may be attributed to its ability to bind to the active site of enzymes, thereby altering their activity. Additionally, its fluorescent properties can be exploited for imaging applications, where it interacts with cellular components to produce a detectable signal .
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzo[d]oxazole: Shares the benzoxazole core structure but differs in the substituents attached to the aromatic ring.
2-Substituted Benzoxazoles: Vary in the nature of the substituents, which can influence their chemical reactivity and applications.
Uniqueness
2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole is unique due to the presence of multiple functional groups that confer distinct chemical properties.
Properties
Molecular Formula |
C11H9NO6 |
|---|---|
Molecular Weight |
251.19 g/mol |
IUPAC Name |
2-hydroxy-2-(7-methoxycarbonyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C11H9NO6/c1-17-11(16)5-3-2-4-6-8(5)18-9(12-6)7(13)10(14)15/h2-4,7,13H,1H3,(H,14,15) |
InChI Key |
LPWOBJDIHDQIDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=C(O2)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12873015.png)




![2-Acetylbenzo[d]oxazole-4-sulfonamide](/img/structure/B12873025.png)

![3-Ethyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12873038.png)
![N-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-amine hydrochloride](/img/structure/B12873044.png)

![7-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B12873047.png)


